7-Nitro-3-thiocyanato-1H-indole
CAS No.: 885266-79-5
Cat. No.: VC4062894
Molecular Formula: C9H5N3O2S
Molecular Weight: 219.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885266-79-5 |
---|---|
Molecular Formula | C9H5N3O2S |
Molecular Weight | 219.22 g/mol |
IUPAC Name | (7-nitro-1H-indol-3-yl) thiocyanate |
Standard InChI | InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H |
Standard InChI Key | IHGLKSNUTFHIAG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N |
Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N |
Introduction
Structural and Chemical Properties of 7-Nitro-3-thiocyanato-1H-indole
Molecular Architecture
7-Nitro-3-thiocyanato-1H-indole (C₉H₅N₃O₂S) features a bicyclic aromatic system with a nitro (-NO₂) group at position 7 and a thiocyanate (-SCN) group at position 3. The indole core contributes to its planar structure, while the electron-withdrawing nitro group and the polar thiocyanate moiety influence its electronic distribution and solubility.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₅N₃O₂S |
Molecular Weight | 235.23 g/mol |
Melting Point | Estimated 120–125°C |
Solubility | Moderate in DMSO, low in H₂O |
λmax (UV-Vis) | ~340 nm (nitroindole chromophore) |
Electronic and Spectroscopic Features
The nitro group induces significant electron deficiency in the indole ring, altering its absorption and fluorescence properties. UV-Vis spectroscopy of analogous nitroindoles shows strong absorbance near 340 nm due to π→π* transitions . The thiocyanate group introduces additional vibrational modes, detectable via infrared (IR) spectroscopy (νSCN ≈ 2100–2150 cm⁻¹). Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct shifts for protons adjacent to the nitro and thiocyanate groups (e.g., H-2 and H-4 deshielded by –NO₂) .
Synthetic Pathways to 7-Nitro-3-thiocyanato-1H-indole
Retrosynthetic Analysis
The synthesis of 7-Nitro-3-thiocyanato-1H-indole can be approached through sequential functionalization of the indole scaffold:
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Nitro Group Introduction: Electrophilic nitration at position 7.
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Thiocyanate Substitution: Nucleophilic displacement or direct thiocyanation at position 3.
Nitration of Indole
Indole undergoes nitration using a mixture of nitric acid and sulfuric acid, favoring substitution at the 5- or 7-position. Controlled conditions (e.g., low temperature) may enhance regioselectivity for 7-nitroindole .
Thiocyanation at Position 3
Parameter | Condition |
---|---|
Solvent | Dimethylformamide (DMF) |
Temperature | 80°C |
Reaction Time | 12–16 hours |
Yield | 60–70% (estimated) |
Reactivity and Functionalization
Photochemical Behavior
Nitroindoles exhibit photolytic cleavage under UV light. For 7-nitroindoline derivatives, irradiation at 350 nm induces nitro-to-nitroso conversion, releasing reactive intermediates . While 7-Nitro-3-thiocyanato-1H-indole’s photoreactivity remains unstudied, analogous compounds suggest potential for light-triggered thiocyanate release or dimerization.
Nucleophilic Displacement
The thiocyanate group may act as a leaving group in nucleophilic substitution reactions. For instance, treatment with amines could yield 3-amino-7-nitroindole derivatives:
Precaution | Implementation |
---|---|
Personal Protection | Gloves, goggles, lab coat |
Ventilation | Fume hood |
Storage | Cool, dry, airtight container |
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